molecular formula C13H21N5 B1405263 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1713163-17-7

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1405263
CAS No.: 1713163-17-7
M. Wt: 247.34 g/mol
InChI Key: QNGNJSVTRQXTPM-UHFFFAOYSA-N
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Description

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both piperazine and pyrrolidine moieties attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.

    Substitution Reactions: The piperazine and pyrrolidine groups are introduced through nucleophilic substitution reactions. For instance, 2-methylpiperazine and pyrrolidine can be reacted with the pyrimidine core under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the piperazine or pyrrolidine rings.

    Reduction: Reduced forms of the pyrimidine core.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpiperazin-1-yl)-6-(morpholin-1-yl)pyrimidine
  • 4-(2-Methylpiperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
  • 4-(2-Methylpiperazin-1-yl)-6-(azepan-1-yl)pyrimidine

Uniqueness

4-(2-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of piperazine and pyrrolidine moieties attached to the pyrimidine core. This unique structure can result in distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-11-9-14-4-7-18(11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGNJSVTRQXTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC=NC(=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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